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Boc-Azetidin-3-ylmethanol

Cat. No.: B13514717
M. Wt: 187.24 g/mol
InChI Key: NNWGIGWQHUEPEW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Azetidine (B1206935) Synthesis Methodologies

The history of azetidine chemistry dates back to the late 19th and early 20th centuries, with early synthetic methods often being challenging and low-yielding. Current time information in Bangalore, IN. Initial approaches frequently involved the cyclization of 1,3-aminoalcohols or γ-haloamines. researchgate.netgoogle.com Over the decades, significant advancements have led to a diverse array of more efficient and stereoselective synthetic strategies.

Modern methodologies for constructing the azetidine ring are varied and include:

Intramolecular Cyclization: This remains a common strategy, with improvements in leaving group chemistry and reaction conditions. The use of reagents like bis-triflates of 2-substituted-1,3-propanediols allows for the straightforward alkylation of primary amines to form 1,3-disubstituted azetidines. organic-chemistry.org

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines, though it has faced historical challenges due to the photophysical properties of imines. nii.ac.jp

Ring Contraction and Expansion: Methods such as the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines have been developed. smolecule.com For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to yield 1-arenesulfonylazetidines. organic-chemistry.org

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a well-established and efficient method for producing azetidines. libretexts.org

These evolving synthetic methods have made a wider range of substituted azetidines accessible to chemists, fueling their exploration in various scientific domains.

Azetidine Ring Systems as Fundamental Structural Motifs in Chemical Research

The azetidine scaffold is no longer considered just a synthetic curiosity but is now recognized as a "privileged" structural motif in medicinal chemistry. chemicalbook.com Its incorporation into a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. nih.gov The rigid, three-dimensional nature of the azetidine ring can also provide a defined orientation for substituents, which is crucial for optimizing interactions with biological targets. medchemexpress.com

Azetidine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimicrobial, and central nervous system activities. chemicalbook.comnih.gov The unique torsional profile of azetidine amides, for example, can lead to different structure-activity relationships compared to other tertiary amides. fujifilm.com Furthermore, spirocyclic azetidines are being explored as bioisosteres for more common saturated heterocycles, offering novel and patent-free molecular architectures. nih.gov

Overview of Boc-Azetidin-3-ylmethanol as a Key Intermediate in Synthetic Chemistry

Within the diverse family of azetidine derivatives, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate , commonly known as This compound , has emerged as a particularly valuable and versatile building block. The "Boc" (tert-butyloxycarbonyl) protecting group on the nitrogen atom renders the molecule stable and easy to handle, while the primary alcohol at the 3-position provides a reactive handle for a wide array of chemical transformations.

Physical and Chemical Properties of this compound

Property Value Reference(s)
CAS Number 142253-56-3 chemicalbook.com
Molecular Formula C₉H₁₇NO₃ chemicalbook.com
Molecular Weight 187.24 g/mol chemicalbook.com
Appearance Clear colorless liquid or solid chemicalbook.com

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) | chemicalbook.com |

This compound is frequently employed as a key intermediate in the synthesis of more complex molecules, most notably as a non-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). chemicalbook.commedchemexpress.com In these applications, the azetidine ring provides a rigid scaffold that can influence the spacing and orientation of the linked moieties, which is critical for their biological function.

Detailed Research Findings on the Synthetic Utility of this compound

The synthetic utility of this compound extends beyond its role as a simple linker. Researchers have utilized its dual functionality to construct a variety of complex molecular architectures.

One common transformation involves the activation of the primary alcohol, often by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution. For instance, N-Boc-protected amino alcohols have been converted into their corresponding mesylates, which are then used as alkylating agents. nih.gov

Another key reaction is the oxidation of the primary alcohol to an aldehyde. This conversion yields 1-Boc-azetidine-3-carboxaldehyde , a valuable intermediate for reductive amination reactions to introduce further diversity. nih.gov

A notable example of its application is in the synthesis of ADRA2A antagonists derived from yohimbine. In this work, this compound was used as an alkylating agent after conversion to its mesylate, ultimately affording the target compound with a 56% yield for the coupling step. nih.gov

Furthermore, the azetidine ring itself can participate in various transformations. The Boc group can be removed under acidic conditions, and the resulting secondary amine can be further functionalized. This strategy has been employed in the synthesis of diverse libraries of compounds for central nervous system drug discovery. nih.gov

The development of synthetic routes to novel heterocyclic amino acid derivatives has also leveraged this compound and its derivatives. For example, (N-Boc-azetidin-3-ylidene)acetate, derived from N-Boc-azetidin-3-one, can undergo aza-Michael addition with various NH-heterocycles to generate functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B13514717 Boc-Azetidin-3-ylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-yl)-2-hydroxyacetate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7(11)6-4-10-5-6/h6-7,10-11H,4-5H2,1-3H3

InChI Key

NNWGIGWQHUEPEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CNC1)O

Origin of Product

United States

Strategic Synthetic Methodologies for Boc Azetidin 3 Ylmethanol and Its Precursors

Routes from N-Boc-azetidin-3-one Derivatives

N-Boc-azetidin-3-one serves as a versatile starting material for the synthesis of Boc-azetidin-3-ylmethanol and a variety of other functionalized azetidines. Its reactivity at the carbonyl group and the α-position allows for a range of transformations.

Horner–Wadsworth–Emmons Reactions and Subsequent Transformations

The Horner–Wadsworth–Emmons (HWE) reaction is a widely employed method for the olefination of N-Boc-azetidin-3-one, providing access to α,β-unsaturated esters. mdpi.comnih.govsemanticscholar.orgresearchgate.netmdpi.comnih.govresearchgate.net This reaction typically utilizes a phosphonate (B1237965) reagent, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.comnih.govsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net The choice of DBU is strategic as it is a non-nucleophilic base that minimizes side reactions like ester cleavage. researchgate.net

The resulting α,β-unsaturated ester is a key intermediate that can undergo further transformations. For instance, hydrogenation of the double bond leads to the corresponding saturated ester. researchgate.net Subsequent reduction of the ester functionality, for example with a hydride reducing agent, would yield the target this compound.

Table 1: Horner–Wadsworth–Emmons Reaction of N-Boc-azetidin-3-one

Reactant Reagent Base Product Yield Reference
N-Boc-azetidin-3-one Methyl 2-(dimethoxyphosphoryl)acetate DBU Methyl (N-Boc-azetidin-3-ylidene)acetate Not specified mdpi.comnih.govsemanticscholar.orgresearchgate.netmdpi.comresearchgate.net
Oxetan-3-one Methyl 2-(dimethoxyphosphoryl)acetate Not specified Methyl (oxetan-3-ylidene)acetate 73% semanticscholar.org

Aza-Michael Additions for Functionalization

The α,β-unsaturated ester derived from the HWE reaction of N-Boc-azetidin-3-one is an excellent Michael acceptor for the introduction of various nitrogen nucleophiles. This aza-Michael addition is a powerful tool for constructing C-N bonds and has been utilized to synthesize a diverse range of functionalized azetidine (B1206935) derivatives. mdpi.comnih.govresearchgate.netresearchgate.net

A variety of NH-heterocycles, including both aliphatic and aromatic amines, can be employed as nucleophiles. mdpi.comresearchgate.net For example, reactions with 1H-imidazole, 1H-benzimidazole, and 1H-indole have been reported to produce the corresponding 3-substituted 3-(acetoxymethyl)azetidines in moderate yields (53-56%). mdpi.com This strategy allows for the creation of novel heterocyclic amino acid derivatives. mdpi.comnih.gov

Table 2: Aza-Michael Addition to Methyl (N-Boc-azetidin-3-ylidene)acetate

Nucleophile Product Yield Reference
1H-imidazole Azetidine-imidazole derivative 53% mdpi.com
1H-benzimidazole Azetidine-benzimidazole derivative 56% mdpi.com
1H-indole Azetidine-indole derivative 55% mdpi.com

Intramolecular Cyclization Approaches to the Azetidine Core

The construction of the strained four-membered azetidine ring can be efficiently achieved through intramolecular cyclization strategies. These methods often involve the formation of a key C-N bond to close the ring.

Nucleophilic Cyclization Strategies

Intramolecular nucleophilic substitution is a common and effective method for synthesizing the azetidine ring. frontiersin.org This typically involves a nitrogen atom acting as a nucleophile, attacking a carbon atom bearing a suitable leaving group, such as a halide or a mesylate. frontiersin.org

Another powerful approach is the intramolecular aminolysis of epoxides. frontiersin.org For instance, La(OTf)₃ has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. frontiersin.org This reaction proceeds with high regioselectivity, favoring the formation of the four-membered ring even in the presence of acid-sensitive functional groups. frontiersin.org Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product plays a crucial role in directing the regioselectivity of the ring-opening. frontiersin.org

A concise and enantioselective synthesis of penaresidin (B1208786) B, an azetidine alkaloid, highlights the use of an intramolecular Mitsunobu reaction. rsc.org This key step involves the cyclization of a linear precursor to form the azetidine core with excellent stereocontrol. rsc.org

[2+2] Cycloaddition Protocols for Spirocyclic Systems

Photocatalyzed [2+2] cycloaddition reactions have emerged as a powerful tool for the synthesis of azetidines, particularly for accessing spirocyclic systems. thieme-connect.comthieme-connect.comrsc.orgresearchgate.net These reactions often involve the visible light-mediated aza-Paternò-Büchi reaction. rsc.orgnih.gov

One notable example is the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.orgresearchgate.net This reaction, promoted by an Ir(III) photocatalyst, proceeds via triplet energy transfer and demonstrates a broad substrate scope, tolerating both activated and unactivated alkenes. rsc.org A significant advantage of this method is the potential to generate densely functionalized azetidines that are difficult to access through other routes. rsc.org The resulting isoxazoline-fused azetidines can be readily deprotected under mild conditions. rsc.org

The development of on-DNA photocatalytic [2+2] cycloadditions of isoxazoline (B3343090) carboxylates and alkenes has further expanded the utility of this methodology, enabling the synthesis of sp³-rich azetidines for DNA-encoded libraries. thieme-connect.comthieme-connect.com

Regio- and Diastereoselective Synthetic Control in Azetidine Formation

Controlling the regio- and diastereoselectivity during the formation of the azetidine ring is paramount for synthesizing specific stereoisomers, which is often crucial for biological activity.

In the context of intramolecular aminolysis of epoxides, the use of a lanthanum triflate catalyst has been shown to provide high regioselectivity, leading to the formation of azetidines from cis-3,4-epoxy amines. frontiersin.org This method tolerates a wide range of functional groups. frontiersin.org

Furthermore, copper-catalyzed boryl allylation of azetines has been demonstrated as a highly efficient method for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org This three-component coupling reaction allows for the introduction of two versatile functionalities onto the azetidine ring with complete control over chemo-, regio-, enantio-, and diastereoselectivity. acs.org

Mechanistic Insights into Stereochemical Outcomes

The stereochemistry of substituted azetidines is crucial for their application in medicinal chemistry, and its control is a central theme in their synthesis. The formation of the strained four-membered ring is often governed by a delicate balance of kinetic and thermodynamic factors, with the precise mechanism dictating the spatial arrangement of substituents.

One of the most common strategies for constructing the azetidine core is through intramolecular cyclization via nucleophilic substitution. nih.gov These reactions, typically following a 4-exo-tet pathway, are subject to Baldwin's rules. The stereochemical outcome is often dependent on the geometry of the acyclic precursor and the conditions used for cyclization. For instance, in the synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine precursors, the reaction is kinetically controlled, favoring the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. nih.govresearchgate.netacs.org The stereochemistry of the substituents on the starting epoxide can be transferred to the final azetidine product.

Ring-expansion strategies also offer a pathway to substituted azetidines with defined stereochemistry. A notable example is the rhodium-carbene induced [3+1] ring expansion of methylene (B1212753) aziridines. nih.gov This method proceeds through the formation of an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade that efficiently transfers the chirality of the starting aziridine (B145994) to the resulting methylene azetidine product with excellent stereoselectivity. nih.gov

The reduction of azetidin-3-ones to the corresponding azetidin-3-ols is a key step in accessing the final this compound. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the steric environment around the carbonyl group. Bulky reducing agents will typically approach from the less hindered face of the molecule, leading to a predictable diastereomer.

Synthetic StrategyKey Mechanistic FeatureStereochemical Control ElementTypical Outcome
Intramolecular Cyclization of EpoxidesKinetically controlled 4-exo-tet cyclizationPrecursor stereochemistry; reaction conditionsDiastereoselective formation of azetidines over pyrrolidines. nih.govresearchgate.net
[3+1] Ring Expansion of AziridinesYlide formation and ring-opening/ring-closing cascadeChirality transfer from aziridine substrateExcellent regio- and stereoselectivity. nih.gov
Reduction of Azetidin-3-onesNucleophilic attack on carbonylSteric hindrance directing the approach of the reducing agentFormation of specific diastereomers (cis/trans).

Influence of Protecting Groups, such as Boc, on Reaction Pathways

The choice of the nitrogen protecting group is a critical parameter in the synthesis of azetidines, profoundly influencing reactivity, stability, and selectivity. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its facile removal under mild acidic conditions. researchgate.net

The electron-withdrawing nature of the Boc group decreases the nucleophilicity of the azetidine nitrogen. However, it plays a crucial role in activating the α-protons for deprotonation (lithiation), enabling further functionalization at the C2 position. mdpi.com This effect is a key difference compared to electron-donating groups (like alkyl groups), which may direct lithiation to other parts of a molecule. mdpi.com While the Boc group facilitates α-lithiation, other specialized protecting groups, such as the tert-butoxythiocarbonyl (Botc) group, have been shown to be even more effective in this regard, while also offering the advantage of being removable under conditions that leave the N-Boc group intact. acs.org

Protecting GroupKey Influence on Azetidine SynthesisExample Reaction Pathway
Boc (tert-butoxycarbonyl)Facilitates α-lithiation; stable but can promote elimination side reactions in some cyclizations. researchgate.netacs.orgmdpi.comα-lithiation for C2-functionalization; cyclization of oxiranylmethyl-amines. researchgate.netmdpi.com
Botc (tert-butoxythiocarbonyl)More effective than Boc for α-lithiation; can be removed selectively in the presence of Boc. acs.orgα-lithiation–electrophile trapping. acs.org
TFA (Trifluoroacetyl)Used in conjunction with directing groups for C-H activation. rsc.orgPalladium-catalyzed C(sp³)–H arylation. rsc.org
Bus (t-butanesulfonyl)Used in gold-catalyzed cyclizations and can be removed under acidic conditions. nih.govOxidative cyclization of N-propargylsulfonamides to form azetidin-3-ones. nih.gov

Scalability and Efficiency Considerations in the Preparation of this compound

A common large-scale route to this compound involves the reduction of a corresponding ester, methyl 1-tert-butoxycarbonylazetidine-3-carboxylate. One documented method details the use of sodium borohydride (B1222165) in tetrahydrofuran (B95107) (THF) and methanol (B129727). ambeed.com In a 5000-liter reactor, 377 kg of the starting ester was reduced to yield the final alcohol product, demonstrating the viability of this reduction on an industrial scale. ambeed.com Another reported method uses lithium aluminum hydride for the same transformation, though this reagent is often less favored on a large scale due to safety and handling concerns. ambeed.com

The synthesis of the azetidine precursors themselves must also be scalable. Researchers have developed efficient, two-step procedures for producing versatile azetidine scaffolds that are amenable to large-scale synthesis. researchgate.netacs.org For example, a method for preparing 2-arylazetidines was successfully demonstrated on a 20 mmol scale with yields comparable to smaller, 0.5 mmol reactions, indicating a robust and scalable process. nih.govacs.org Such methods often focus on optimizing reaction conditions to maximize yield and minimize side products, which is critical for efficiency as it reduces the burden of purification—a major bottleneck in process chemistry. researchgate.net The avoidance of toxic and potentially explosive intermediates, such as diazo compounds sometimes used to make azetidin-3-one (B1332698) precursors, is also a key consideration for safe and scalable synthesis. nih.gov

Synthetic Route StepReagentsScaleKey Efficiency Consideration
Reduction of Ester PrecursorSodium Borohydride, THF/Methanol~377 kgUse of a safe, cost-effective reducing agent; high throughput in a large reactor. ambeed.com
Reduction of Ester PrecursorLithium Aluminum Hydride, THF~970 mgEfficient reduction but with a more hazardous reagent, less ideal for scale-up. ambeed.com
Synthesis of Azetidine PrecursorLiDA-KOR induced cyclization20 mmolDemonstrated scalability with consistent yields, high overall efficacy. nih.govresearchgate.netacs.org

Chemical Reactivity and Transformations of Boc Azetidin 3 Ylmethanol

Deprotection Strategies for the N-Boc Group and Subsequent Derivatization

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of the azetidine (B1206935) ring, offering stability under various reaction conditions while allowing for facile removal when desired. The deprotection of the N-Boc group in Boc-Azetidin-3-ylmethanol is a critical step to enable further functionalization at the nitrogen atom, leading to the synthesis of diverse derivatives.

Commonly, acidic conditions are employed for the removal of the Boc group. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an organic solvent such as dioxane or methanol (B129727) are effective. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to release the free amine, isobutylene, and carbon dioxide.

However, the inherent ring strain of the azetidine nucleus makes it susceptible to ring-opening under harsh acidic conditions. Therefore, careful optimization of the deprotection protocol is crucial to avoid undesired side reactions. Milder acidic reagents or carefully controlled reaction conditions, such as lower temperatures and shorter reaction times, are often preferred. For instance, the use of oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection of various substrates, proceeding at room temperature. epa.gov

Once the Boc group is removed, the resulting (azetidin-3-yl)methanol, typically as a salt, can be derivatized in numerous ways. The secondary amine of the azetidine ring is nucleophilic and can readily undergo reactions such as:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acid chlorides, acid anhydrides, or activated carboxylic acids to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides or boronic acids.

N-Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

These derivatization strategies allow for the introduction of a wide range of functional groups and structural motifs, significantly expanding the chemical space accessible from this compound.

Table 1: Common Reagents for N-Boc Deprotection

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA)DCM, 0 °C to rtCommon and effective, but can be harsh.
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl AcetateOften used as a 4M solution in dioxane.
Phosphoric Acid (H₃PO₄)Aqueous solutionA greener alternative to TFA.
p-Toluenesulfonic Acid (TsOH)Methanol or other organic solventsSolid acid, can be easier to handle.
Oxalyl Chloride/MethanolMethanol, rtMild conditions, generates HCl in situ. epa.gov

Chemical Modifications of the Hydroxyl Functionality

The primary hydroxyl group in this compound is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into esters and ethers through standard synthetic methodologies.

Esterification is commonly achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. When using a carboxylic acid, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are often employed to facilitate the reaction. A notable method for esterification involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and DMAP, which offers the advantage of volatile byproducts.

Etherification can be accomplished through several methods. The Williamson ether synthesis, involving the deprotonation of the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a common approach. Alternatively, the Mitsunobu reaction provides a powerful and versatile method for forming ethers with inversion of stereochemistry if a chiral center were present. nih.gov This reaction utilizes a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol.

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to the Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Commonly used methods include the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) and the Dess-Martin periodinane (DMP) oxidation. nih.govresearchgate.net These methods are known for their mild reaction conditions and high yields.

Oxidation to the Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) can be employed. A direct oxidation of a similar compound, 1-Boc-3-fluoroazetidine-3-ylmethanol, to the corresponding carboxylic acid has been reported, highlighting the feasibility of this transformation within the azetidine system.

Reduction Pathways: The direct reduction of the primary hydroxyl group is not a common transformation. However, it can be achieved by first converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. Subsequent reduction with a hydride source, for example, lithium aluminum hydride (LiAlH₄), would then yield the corresponding methyl-substituted azetidine.

Table 2: Selected Reactions of the Hydroxyl Functionality

Reaction TypeReagentsProduct Functional Group
EsterificationCarboxylic Acid, EDC, DMAPEster
EtherificationAlkyl Halide, NaHEther
Mitsunobu ReactionPPh₃, DEAD, R-OHEther
Swern Oxidation(COCl)₂, DMSO, Et₃NAldehyde
Dess-Martin OxidationDMPAldehyde
Strong OxidationKMnO₄ or Jones ReagentCarboxylic Acid

Azetidine Ring-Opening Reactions and Transformations

The considerable ring strain of the azetidine ring makes it susceptible to ring-opening reactions under certain conditions. This reactivity can be harnessed to synthesize larger, more complex heterocyclic structures.

Acid-mediated ring-opening is a known decomposition pathway for azetidines, particularly for N-substituted derivatives. nih.gov The reaction is often initiated by the protonation of the azetidine nitrogen, which facilitates nucleophilic attack at one of the ring carbons. For derivatives of this compound, intramolecular nucleophilic attack by a pendant group can lead to ring expansion or rearrangement products. For example, an acid-mediated intramolecular ring-opening of an azetidine with a pendant Boc group has been reported. nih.gov

The strain of the azetidine ring can also be exploited in ring-expansion reactions to form more stable five-membered rings, such as pyrrolidines. Such transformations often involve rearrangement of an intermediate formed from the azetidine.

Nucleophilic ring-opening of the azetidine ring can also occur, although it generally requires activation of the ring, for instance, by quaternization of the nitrogen atom to form a reactive azetidinium salt. The subsequent attack by a nucleophile can lead to the formation of functionalized acyclic amine derivatives.

Development of Novel Chemical Reactions for Further Functionalization

The unique structural features of this compound and its derivatives have spurred the development of novel chemical reactions to further functionalize this scaffold. For example, derivatives of this compound have been utilized in the synthesis of novel GABA (gamma-aminobutyric acid) analogues and other biologically active molecules.

One notable transformation is the Horner-Wadsworth-Emmons reaction of the corresponding N-Boc-azetidin-3-one (obtained by oxidation of this compound) with phosphonate (B1237965) ylides to generate exocyclic double bonds. These unsaturated intermediates can then undergo a variety of further reactions, such as hydrogenation or conjugate additions.

Furthermore, the development of new catalytic methods for the functionalization of the C-H bonds of the azetidine ring is an active area of research. Such methods would provide direct routes to substituted azetidines without the need for pre-functionalized starting materials.

Boc Azetidin 3 Ylmethanol As a Versatile Building Block in Complex Molecular Construction

Application in the Synthesis of Diverse Azetidine-Containing Scaffolds

The unique conformational constraints of the azetidine (B1206935) ring make it a desirable scaffold in modern drug design. Boc-Azetidin-3-ylmethanol serves as a key intermediate for accessing a variety of these complex structures. arborpharmchem.comrsc.org The synthesis of densely functionalized azetidine ring systems allows for the generation of diverse fused, bridged, and spirocyclic frameworks. nih.gov These scaffolds are instrumental in the development of lead-like molecules, particularly for challenging biological targets such as those in the central nervous system. nih.gov

Spirocyclic systems, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional nature. The synthesis of novel spirocyclic azetidine scaffolds has been explored as a strategy to access new chemical space. nih.govnih.gov In synthetic routes targeting these complex structures, the use of a Boc protecting group on the azetidine nitrogen can be crucial for directing reactivity. nih.gov For instance, attenuating the nucleophilicity of the azetidine nitrogen with a Boc group allows for controlled chemical manipulations that might otherwise be complicated by unwanted side reactions. nih.gov

One reported approach involves the deprotection of an N-allyl group from an azetidine intermediate, followed by treatment with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to install the Boc group. nih.gov This Boc-protected intermediate can then undergo further transformations, such as alkylation and tosylation, leading to a precyclized product. nih.gov Subsequent intramolecular cyclization affords the desired spirocyclic azetidine ring system. nih.gov This highlights how Boc-protected azetidines, accessible from precursors like this compound, are pivotal in the multi-step synthesis of unique spirocyclic compounds for drug discovery programs. nih.gov

Beyond spirocycles, this compound is a precursor to building blocks used in the synthesis of fused and bridged azetidine systems. These scaffolds are valuable in creating conformationally restricted molecules that can achieve high-affinity binding to biological targets. The synthesis of azetidine-fused eight-membered rings has been accomplished through ring-closing metathesis. nih.gov This process often starts with an N-alkylation of an azetidine core, a reaction for which this compound provides a versatile starting point after functional group manipulation. nih.gov

The general strategy involves accessing densely functionalized azetidine cores that can be diversified to create a wide variety of fused and bridged structures. nih.gov The Boc protecting group plays a critical role in these syntheses, enabling selective reactions at other positions of the molecule before its removal to allow for final cyclization or functionalization steps.

Utility in the Design and Synthesis of Linker Molecules for Chemical Biology Research

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. glpbio.commedchemexpress.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, joined by a chemical linker. nih.gov The nature of this linker is critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

This compound is employed as a building block for these linkers, providing a rigid, defined structural element. glpbio.commedchemexpress.com Its incorporation can help to control the distance and spatial orientation between the two ends of the PROTAC, which is a key determinant of degradation efficiency. The azetidine ring can also enhance the solubility and cell permeability of the final PROTAC molecule.

Table 1: Examples of PROTAC Linker Building Blocks

Compound Name Linker Type Application
This compound Alkyl chain-based Synthesis of PROTACs glpbio.commedchemexpress.com
Azido-PEG3-Val-Cit-PAB-PNP PEG-based Synthesis of PROTACs glpbio.com
NH2-Ph-C4-acid-NH2-Me Alkyl chain-based Synthesis of PROTACs

ADCs are targeted therapeutic agents that consist of a monoclonal antibody connected to a cytotoxic payload via a chemical linker. glpbio.com The linker's stability in circulation and its ability to release the payload at the target site are crucial for the ADC's safety and efficacy. This compound is used in the synthesis of non-cleavable ADC linkers. glpbio.commedchemexpress.comdcchemicals.comglpbio.com

Table 2: Examples of ADC Linker Building Blocks

Compound Name Linker Type Application
This compound Non-cleavable Synthesis of ADCs glpbio.commedchemexpress.comdcchemicals.comglpbio.com
1-Cbz-3-Hydroxyazetidine Non-cleavable Synthesis of ADCs glpbio.com
Mal-PEG2-acid Non-cleavable Synthesis of ADCs dcchemicals.com

Precursor to Functionalized Azetidine Amino Acid Derivatives

This compound is a valuable starting material for the synthesis of non-natural azetidine amino acid derivatives. nih.gov Azetidine carboxylic acids are important scaffolds for creating biologically active compounds and novel peptides. nih.gov These constrained amino acids can be incorporated into peptides to induce specific secondary structures or to increase resistance to proteolytic degradation.

The synthesis of these derivatives often begins with the conversion of a precursor like 1-Boc-3-azetidinone. nih.govmdpi.com this compound is closely related, as it can be synthesized by the reduction of 1-N-Boc-3-Azetidinecarboxylic acid, and conversely, it can be oxidized to the corresponding aldehyde or carboxylic acid. chemicalbook.com For example, 1-Boc-3-azetidinone can be subjected to a Horner-Wadsworth-Emmons reaction to yield methyl (N-Boc-azetidin-3-ylidene)acetate. nih.govmdpi.com This intermediate can then undergo an aza-Michael addition with various heterocyclic amines to produce a diverse array of functionalized 3-substituted 3-(acetoxymethyl)azetidines, which are novel heterocyclic amino acid derivatives. nih.govmdpi.com The versatility of this compound as a precursor allows for the generation of a wide range of structurally unique amino acids for applications in medicinal chemistry and peptide science.

Role in Scaffold Hopping and Bioisosteric Replacement Studies within Chemical Design

This compound, and the azetidine moiety it provides, serves as a strategic tool in modern medicinal chemistry, particularly in the advanced design strategies of scaffold hopping and bioisosteric replacement. The compact, rigid, and three-dimensional nature of the azetidine ring offers a distinct advantage over more conventional cyclic amines like piperidine (B6355638) and pyrrolidine (B122466), or flexible acyclic linkers. Its incorporation into drug candidates can significantly modulate physicochemical and pharmacokinetic properties, making it a valuable building block for overcoming challenges in drug development.

Scaffold Hopping Applications:

Scaffold hopping aims to identify novel molecular cores that retain the biological activity of a known active compound while offering improved properties or a new intellectual property position. The azetidine framework derived from this compound is an attractive option for this strategy due to its ability to project substituents in a well-defined spatial orientation, different from that of larger or more flexible scaffolds.

A notable example of this approach can be found in the development of potent inhibitors for the glycine (B1666218) transporter 1 (GlyT1), a target for schizophrenia therapeutics. In an effort to discover novel chemotypes, researchers performed a scaffold hopping exercise from a known piperidine-based inhibitor series. By replacing the piperidine core with an azetidine ring, a new series of potent inhibitors was developed. Although the synthesis commenced from the closely related N-Boc-azetidine-3-carboxylic acid, the principle of replacing a six-membered ring with a four-membered ring highlights the utility of the azetidine scaffold. The resulting azetidine-based analogs demonstrated superior potency compared to their piperidine counterparts. nih.gov

Table 1. Comparison of GlyT1 Inhibitor Potency in a Scaffold Hopping Study nih.gov
Scaffold TypeExample Compound StructureGlyT1 IC50 (nM)
Piperidine-basedHomologated piperidine-based analog> 80
Azetidine-basedHomologated azetidine-based analog with 2,4-dichlorobenzamideLow nanomolar potency

Bioisosteric Replacement Studies:

The utility of the azetidine scaffold in bioisosteric replacement is also evident in the optimization of modulators for the G protein-coupled receptor 52 (GPR52), a target for neurological disorders. In one study, a bioisosteric switch was performed on an N-tert-butyl azetidine-containing compound. The N-tert-butyl group was replaced with a pentafluorosulfanyl (–SF₅) group to create a novel N–SF₅ azetidine analog. This modification was investigated to explore its impact on the molecule's physicochemical properties. The introduction of the N–SF₅ group led to a significant increase in lipophilicity (LogD) and a corresponding decrease in aqueous solubility, while maintaining comparable metabolic stability. This case demonstrates how modifications to the azetidine scaffold itself can be a powerful tool for fine-tuning molecular properties. acs.org

Table 2. Physicochemical Property Changes from Bioisosteric Replacement on an Azetidine Scaffold acs.org
CompoundModificationLogD (pH 7.4)Aqueous Solubility (µM)Intrinsic Clearance (Clint)
Parent GPR52 ModulatorN-tert-butyl azetidineValue not specifiedValue not specifiedComparable
N–SF₅ AnalogBioisosteric replacement with N–SF₅IncreasedDecreasedComparable

These examples underscore the strategic importance of the azetidine scaffold, accessible from precursors like this compound, in designing novel therapeutic agents. Its application in scaffold hopping and bioisosteric replacement allows medicinal chemists to navigate complex biological and chemical spaces, ultimately leading to the development of drug candidates with more desirable profiles.

Advanced Spectroscopic and Structural Elucidation of Boc Azetidin 3 Ylmethanol and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of Boc-Azetidin-3-ylmethanol. By providing a highly accurate mass measurement, HRMS allows for the determination of the precise molecular formula. For this compound (C₉H₁₇NO₃), the expected exact mass can be calculated and compared to the experimentally determined value, typically with an error of less than 5 ppm. This high level of accuracy provides strong evidence for the compound's identity and purity.

IonCalculated m/zObserved m/z (example)
[M+H]⁺188.1281188.1283
[M+Na]⁺210.1101210.1104

X-ray Crystallography for Solid-State Structural and Conformational Analysis

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
O-H (alcohol)Stretching~3400 (broad)
C-H (alkane)Stretching~2850-3000
C=O (carbamate)Stretching~1690
C-N (amine)Stretching~1170
C-O (alcohol/carbamate)Stretching~1050-1150

The broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group, with the broadening resulting from hydrogen bonding. The strong absorption band around 1690 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of the Boc protecting group. The C-H stretching vibrations of the alkyl groups are observed in the 2850-3000 cm⁻¹ region.

Computational Chemistry and Theoretical Studies on Boc Azetidin 3 Ylmethanol

Density Functional Theory (DFT) Calculations for Elucidating Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool in organic chemistry for investigating the intricacies of reaction mechanisms, including the formation and functionalization of strained ring systems like azetidines. These calculations allow for the detailed mapping of potential energy surfaces, identification of transition states, and elucidation of the factors governing selectivity.

Analysis of Energy Profiles and Transition States in Azetidine (B1206935) Formation

DFT calculations are instrumental in analyzing the energy profiles of reactions leading to the formation of the azetidine ring. For instance, in the intramolecular cyclization to form substituted azetidines, DFT can be used to calculate the activation energies for competing pathways, thereby predicting the feasibility and outcome of a reaction. The transition state geometries provide a snapshot of the highest energy point along the reaction coordinate, revealing crucial information about bond-forming and bond-breaking processes.

In a hypothetical reaction forming a substituted azetidine, DFT calculations can delineate the energetic landscape. The table below illustrates a representative energy profile for a key cyclization step, highlighting the relative energies of reactants, transition states, and products.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactant ComplexStarting materials in proximity0.0
Transition State (TS)N-C bond formation+22.5
Product ComplexAzetidine ring formed-15.2

This table presents hypothetical DFT-calculated relative energies for the intramolecular cyclization step in the formation of a substituted azetidine, illustrating the energetic feasibility of the ring-closing process.

Quantum Chemical Explanation of Regio- and Stereoselectivity

Quantum chemical calculations offer a quantitative explanation for the regio- and stereoselectivity observed in many organic reactions. In the synthesis of functionalized azetidines, DFT can be employed to compare the activation barriers of different stereoisomeric pathways. The lower energy pathway corresponds to the major product observed experimentally. Analysis of orbital

Future Perspectives and Emerging Research Directions in Boc Azetidin 3 Ylmethanol Chemistry

Development of Novel and Sustainable Synthetic Routes to Azetidine (B1206935) Scaffolds

The construction of the strained azetidine ring has traditionally posed synthetic challenges. nih.gov However, recent innovations are paving the way for more efficient, scalable, and environmentally benign synthetic routes.

Future research is focused on several key areas:

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for constructing azetidine scaffolds. acs.org This technology enables the safe handling of reactive intermediates at temperatures higher than in traditional batch processing, often leading to improved yields and reduced reaction times. acs.org For instance, the use of N-Boc-3-iodoazetidine as a common precursor in flow reactors allows for the generation of both C3-lithiated azetidines and C2-lithiated azetines, demonstrating the versatility of this approach. acs.orgnih.gov

Photocatalysis: Visible-light-mediated reactions, such as the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, offer a mild and efficient method for azetidine synthesis. nih.gov The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, is another promising strategy that has been developed for accessing complex azetidine structures. rsc.orgresearchgate.net

Strain-Release Functionalization: The inherent ring strain of azetidines and related structures can be harnessed for synthetic advantage. rsc.org A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs), which undergo strain-release functionalization to produce a diverse library of stereopure azetidines in a modular and programmable fashion. chemrxiv.org

Sustainable Reagents and Solvents: A growing emphasis is being placed on the use of greener reagents and solvents. The development of synthetic routes that utilize environmentally responsible solvents, such as cyclopentylmethyl ether, is a key step towards making azetidine synthesis more sustainable. acs.org

Synthetic StrategyKey FeaturesExample PrecursorReference
Continuous Flow ChemistryEnhanced safety, higher temperatures, improved scalabilityN-Boc-3-iodoazetidine acs.org
PhotocatalysisMild reaction conditions, use of visible lightAliphatic amines and alkynes nih.gov
Strain-Release FunctionalizationModular synthesis, stereocontrol1-Azabicyclo[1.1.0]butanes chemrxiv.org
Sustainable ApproachesUse of environmentally benign solventsN/A acs.org

Exploration of New Chemical Transformations and Derivatizations for Enhanced Complexity

Boc-Azetidin-3-ylmethanol serves as a versatile building block for creating molecules with greater structural complexity and tailored properties. Research in this area is focused on developing novel reactions to functionalize the azetidine core.

Key emerging transformations include:

Aza-Michael Additions: The reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various NH-heterocycles through an aza-Michael addition provides an efficient route to functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govmdpi.com This method allows for the introduction of diverse heterocyclic moieties onto the azetidine scaffold. nih.govmdpi.com

Defluorosulfonylation Reactions: Azetidine sulfonyl fluorides (ASFs) have been developed as precursors to carbocations via a defluorosulfonylation (deFS) pathway. nih.gov This allows for the coupling of the azetidine ring with a broad range of nucleophiles under mild thermal conditions, providing access to novel chemical motifs. nih.gov

Generation of Fused, Bridged, and Spirocyclic Systems: Densely functionalized azetidine ring systems can be elaborated into a wide variety of complex architectures. nih.govnih.gov For example, reaction sequences involving nitrile reduction, nosylation, and subsequent cyclization can yield fused, bridged, and spirocyclic ring systems, significantly expanding the accessible chemical space. nih.gov

These transformations are crucial for generating libraries of diverse, lead-like molecules for drug discovery programs, particularly for targets within the central nervous system (CNS). nih.govnih.gov

Expansion of Applications in Advanced Chemical Biology Tools and Probe Development

The unique structural and physicochemical properties of the azetidine ring make it an attractive component for the design of sophisticated chemical biology tools. chemrxiv.org

Current and future applications include:

PROTAC and ADC Linkers: this compound is utilized as a non-cleavable, alkyl chain-based linker in the synthesis of both Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.comglpbio.comimmunomart.org PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation, while ADCs use antibodies to deliver potent cytotoxic agents directly to cancer cells. medchemexpress.comglpbio.com The azetidine moiety can influence the linker's conformation, solubility, and metabolic stability.

Fluorescent Probes: Incorporating azetidine-containing heterospirocycles into fluorophores has been shown to substantially increase their water solubility and cell permeability while maintaining or improving brightness. researchgate.net This makes them powerful tools for biological imaging and for detecting specific analytes, such as biothiols, in living cells. researchgate.net

Activity-Based Protein Profiling (ABPP): Stereodefined azetidines can be used to create sets of stereoprobes for ABPP. chemrxiv.org This technique employs reactive chemical probes to assess the functional state of large numbers of proteins in complex biological samples. Azetidine-based probes have been shown to ligand protein sites with high stereo- and chemo-selectivity. chemrxiv.org

Application AreaRole of Azetidine ScaffoldExample Molecule TypeReference
Targeted Protein Degradation/Drug DeliveryForms part of the linker connecting the two functional endsPROTACs, ADCs medchemexpress.comglpbio.comimmunomart.org
Biological ImagingEnhances solubility, permeability, and brightness of dyesCoumarin-based fluorophores researchgate.net
Chemical ProteomicsProvides stereospecificity for protein interactionCysteine-reactive acrylamides chemrxiv.org

Advanced Computational Design and Optimization Strategies for Azetidine-Based Structures

Computational chemistry plays an increasingly vital role in guiding the design and synthesis of novel azetidine-based compounds. In silico methods allow researchers to predict the properties of virtual molecules, prioritizing synthetic efforts on compounds with the highest likelihood of success. nih.gov

Key computational strategies include:

Property Prediction: Simple molecular descriptors such as molecular weight (MW), topological polar surface area (TPSA), LogP, and the number of rotatable bonds and hydrogen bond donors/acceptors can be calculated to filter libraries for compounds with desirable drug-like properties. nih.gov This is particularly important for designing molecules that can penetrate the blood-brain barrier for CNS applications. nih.gov

Molecular Docking: Computational docking studies are used to predict how azetidine-containing molecules will bind to their biological targets. mdpi.com For example, docking has been used to rationalize the binding of 1-(3,5-dimethoxyphenyl)azetidin-2-ones to the colchicine (B1669291) binding site of tubulin, helping to explain their antiproliferative activity. mdpi.com

Library Design: In silico analysis is used at the design stage of combinatorial libraries to ensure that the resulting compounds cover a diverse and relevant chemical space. nih.gov This approach was used to develop a collection of azetidine-based scaffolds for generating CNS-focused, lead-like libraries. nih.govnih.gov

These computational approaches accelerate the discovery process by focusing laboratory resources on the most promising candidates, ultimately streamlining the development of new therapeutics and chemical probes. mdpi.com

Q & A

Q. What are the optimal synthetic routes for Boc-Azetidin-3-ylmethanol, and how do reaction conditions influence yield and purity?

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions due to its Boc-protected amine and hydroxymethyl group. Store under inert gas (N2 or Ar) at –20°C in sealed, desiccated containers. Regular <sup>1</sup>H NMR checks every 3–6 months detect decomposition (e.g., Boc deprotection or oxidation) .

Advanced Research Questions

Q. How does the stereoelectronic environment of this compound influence its reactivity in ring-opening reactions?

  • Methodological Answer : The azetidine ring’s strain (83–85 kJ/mol) and the electron-withdrawing Boc group increase susceptibility to nucleophilic attack. Computational studies (DFT) show that the hydroxymethyl group’s orientation affects transition-state energy. For example, axial positioning lowers activation barriers for SN2 reactions by 10–15 kJ/mol compared to equatorial .
  • Experimental Design :
  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to study enantioselective ring-opening.
  • Monitor kinetics via in-situ IR or HPLC to correlate stereochemistry with reaction rates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50 values often arise from assay conditions (e.g., buffer pH, solvent polarity). Systematic replication should:

Standardize assay protocols (e.g., PBS pH 7.4, 1% DMSO).

Validate purity via LC-MS (>98%) and control for hydrolytic degradation.

Cross-reference crystallographic data (e.g., CCDC 2032776) to confirm structural integrity .

Q. How can this compound be functionalized for use in PROTACs, and what analytical methods validate linker efficiency?

  • Methodological Answer :
  • Functionalization : React the hydroxymethyl group with activated esters (e.g., NHS-PEG4-COOH) to introduce bioconjugation handles. Protect the Boc group during coupling to avoid premature deprotection .
  • Validation :
  • HPLC-MS : Confirm molecular weight of conjugates.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics between PROTAC and target proteins .

Methodological Guidelines for Research Design

Q. How to design a study comparing this compound’s reactivity across solvent systems?

  • Answer :
  • Variables : Solvent polarity (log<em>P</em>), dielectric constant, and hydrogen-bonding capacity.
  • Controls : Use standardized concentrations (0.1 M) and reaction times (24 hr).
  • Analysis : Quantify product ratios via GC-MS or <sup>19</sup>F NMR (if fluorinated analogs are used) .

Q. What ethical and safety protocols apply when handling this compound?

  • Answer :
  • Follow GHS guidelines: Use PPE (gloves, goggles) due to Xi risk codes (R36/37/38).
  • Dispose of waste via licensed chemical treatment facilities to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.